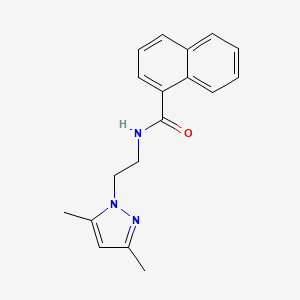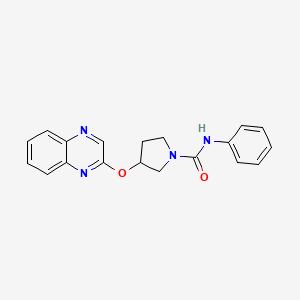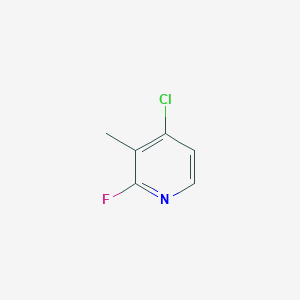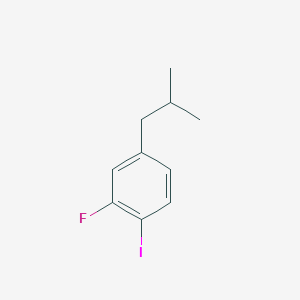![molecular formula C16H21N3O5S B2665519 N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide CAS No. 1448035-73-1](/img/structure/B2665519.png)
N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains a benzo[d][1,3]dioxol-5-yl group, which is a common moiety in many bioactive molecules . It also contains a pyrazole ring, which is a five-membered aromatic heterocycle with two nitrogen atoms .
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. Some general properties can be predicted, such as solubility and stability, based on the functional groups present .Applications De Recherche Scientifique
Carbonic Anhydrase Inhibitory Activities
Research on sulfonamide derivatives has shown significant interest in the inhibition of carbonic anhydrase (CA) enzymes. These enzymes play crucial roles in physiological processes like respiration and the acid-base balance in blood and other tissues. Sulfonamide derivatives have been synthesized and investigated for their cytotoxic activities on tumor and non-tumor cell lines, along with their inhibitory effects on carbonic anhydrase isoenzymes hCA I and II. For instance, studies have identified compounds with superior CA inhibitory activity than reference drugs, indicating potential for therapeutic applications in diseases related to CA enzyme dysfunction (Kucukoglu et al., 2016; Gul et al., 2016).
Anticancer Activities
The synthesis and biological evaluation of sulfonamide derivatives have also been directed towards their potential as anticancer agents. Some derivatives have shown promising results in inhibiting tumor growth, showcasing the versatility of sulfonamides in drug development for cancer treatment. For example, certain pyrazole-sulfonamide derivatives exhibited notable antiproliferative activities against various cancer cell lines, highlighting their potential in developing new anticancer therapies (Mert et al., 2014).
COX-2 Inhibitory Activities
Another significant area of application for sulfonamide derivatives is as inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain. Derivatives such as celecoxib have been extensively studied and developed into successful anti-inflammatory drugs. The process involves extensive structure-activity relationship (SAR) work, leading to the identification of potent and selective COX-2 inhibitors (Penning et al., 1997).
Antimicrobial and Antitubercular Activities
Sulfonamide derivatives have also been explored for their antimicrobial and antitubercular properties. Research includes the synthesis and evaluation of these compounds against various bacterial and fungal strains, with some showing significant activity, suggesting their potential in addressing antibiotic resistance and developing new antimicrobial agents (Shingare et al., 2022).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
N-[2-(1,3-benzodioxol-5-yl)-2-hydroxypropyl]-1,3,5-trimethylpyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O5S/c1-10-15(11(2)19(4)18-10)25(21,22)17-8-16(3,20)12-5-6-13-14(7-12)24-9-23-13/h5-7,17,20H,8-9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFDLZSFKXWHVTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)S(=O)(=O)NCC(C)(C2=CC3=C(C=C2)OCO3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
methanone](/img/structure/B2665437.png)
![1-Benzyl-4-[(2-methoxy-1-naphthyl)sulfinyl]piperazine](/img/structure/B2665438.png)
![2-[8-[(2-Methylpropan-2-yl)oxycarbonyl]-8-azabicyclo[3.2.1]oct-2-en-3-yl]acetic acid](/img/structure/B2665439.png)
![3-[4-(methoxycarbonyl)-3-nitro-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2665442.png)




![Methyl 2-methyl-5-[(2-methylpropanoyl)oxy]-1-benzofuran-3-carboxylate](/img/structure/B2665450.png)


![2-[(3-Methylphenyl)methyl]-6-(3,4,5-trimethoxyphenyl)pyridazin-3-one](/img/structure/B2665454.png)
![3-[(2-methylbenzyl)sulfanyl]-1H-1,2,4-triazol-5-amine](/img/structure/B2665457.png)

